![molecular formula C17H17BrN4O B12271401 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline is a complex organic compound that features a quinoline core substituted with a methoxy group at the 6-position and an azetidine ring at the 1-position The azetidine ring is further substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline typically involves multiple steps:
Formation of the 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Coupling of the pyrazole and azetidine: The 4-bromo-1H-pyrazole is then coupled with the azetidine intermediate using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the quinoline core: The final step involves the formation of the quinoline core, which can be achieved through a Friedländer synthesis using 2-aminobenzophenone and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the pyrazole moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced azetidine or pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the quinoline core and the pyrazole moiety suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole moiety but lacks the quinoline and azetidine components.
6-methoxyquinoline: Contains the quinoline core with a methoxy group but lacks the azetidine and pyrazole moieties.
Azetidine derivatives: Various azetidine-containing compounds with different substituents.
Uniqueness
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline is unique due to its combination of a quinoline core, an azetidine ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H17BrN4O |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxyquinoline |
InChI |
InChI=1S/C17H17BrN4O/c1-23-14-2-3-16-15(6-14)17(4-5-19-16)21-8-12(9-21)10-22-11-13(18)7-20-22/h2-7,11-12H,8-10H2,1H3 |
Clé InChI |
LUSRPMATVPUKMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)N3CC(C3)CN4C=C(C=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


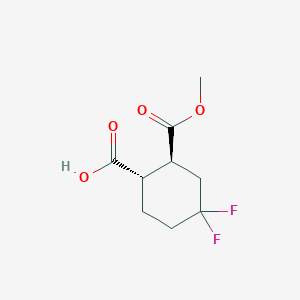
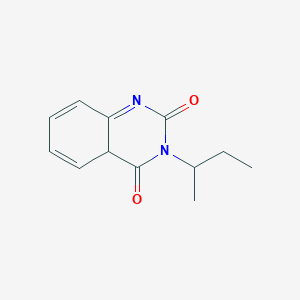
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
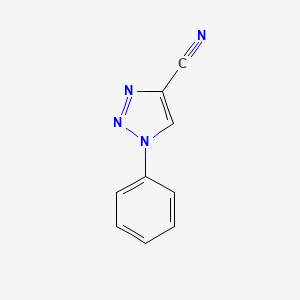
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
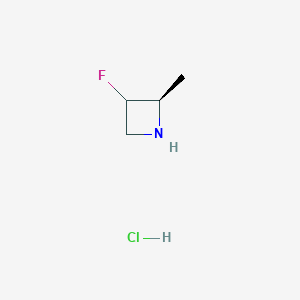
![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
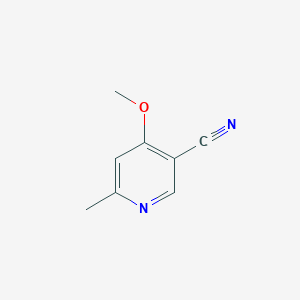
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
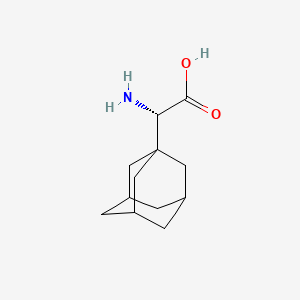
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)
